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Phosphoaminophosphonic acid-guanylate ester - 34273-04-6

Phosphoaminophosphonic acid-guanylate ester

Catalog Number: EVT-512945
CAS Number: 34273-04-6
Molecular Formula: C10H17N6O13P3
Molecular Weight: 522.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Guanosine 5'-[beta,gamma-imido]triphosphate is a nucleoside triphosphate analogue that is GTP in which the oxygen atom bridging the beta- to the gamma- phosphate is replaced by a nitrogen atom A non-hydrolyzable analog of GTP, it binds tightly to G-protein in the presence of Mg(2+). It is a conjugate acid of a guanosine 5'-[beta,gamma-imido]triphosphate(4-).
A non-hydrolyzable analog of GTP, in which the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom. It binds tightly to G-protein in the presence of Mg2+. The nucleotide is a potent stimulator of adenylate cyclase.
A non-hydrolyzable analog of GTP, in which the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom. It binds tightly to G-protein in the presence of Mg2+. The nucleotide is a potent stimulator of ADENYLYL CYCLASES.
Overview

Phosphoaminophosphonic acid-guanylate ester is a synthetic compound that serves as a non-hydrolyzable analog of guanosine triphosphate. In this compound, the oxygen atom bridging the beta and gamma phosphates is replaced by a nitrogen atom, enhancing its stability and binding properties. This modification allows it to act as a potent inhibitor of G-protein coupled receptor signaling pathways, particularly in the presence of magnesium ions.

Source and Classification

Phosphoaminophosphonic acid-guanylate ester is classified as a small molecule and is part of the purine ribonucleoside monophosphate family. It is often used in biochemical research due to its ability to mimic guanosine triphosphate, thus influencing various cellular processes. The compound has been identified with DrugBank Accession Number DB02082 and is recognized for its experimental applications in pharmacology and biochemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of phosphoaminophosphonic acid-guanylate ester typically involves the reaction of guanosine with imidodiphosphoric acid under controlled conditions. The process requires precise temperature and pH management to facilitate the formation of the desired ester bond without hydrolysis.

Common reagents used in this synthesis include:

  • Imidodiphosphoric acid: Serves as the phosphorus source.
  • Guanosine: Provides the nucleobase structure.
  • Solvents: Such as dimethyl sulfoxide or acetonitrile, which are often employed to dissolve reactants and facilitate reactions.

Industrial synthesis may utilize automated reactors to ensure consistency and purity across batches.

Molecular Structure Analysis

Structure and Data

Phosphoaminophosphonic acid-guanylate ester has a complex molecular structure characterized by its unique nitrogen substitution at the phosphate bridge. Its molecular formula is C10H17N6O13P3C_{10}H_{17}N_{6}O_{13}P_{3}, with an average molecular weight of approximately 522.20 g/mol.

The compound's structural features include:

  • Nitrogen substitution: Enhances resistance to hydrolysis.
  • Guanosine backbone: Essential for its biological activity.
  • Phosphate groups: Critical for interaction with enzymes.
Chemical Reactions Analysis

Reactions and Technical Details

Phosphoaminophosphonic acid-guanylate ester undergoes several significant chemical reactions:

  • Oxidation: Can be oxidized under specific conditions, leading to various oxidized derivatives.
  • Reduction: Reduction reactions can yield different biological activities.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced, altering its properties.

Reagents commonly involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Mechanism of Action

Process and Data

The mechanism of action for phosphoaminophosphonic acid-guanylate ester primarily involves its competitive inhibition of G-protein coupled receptors. By mimicking guanosine triphosphate, it binds tightly to G-proteins in the presence of magnesium ions, thus preventing the normal hydrolysis of guanosine triphosphate. This inhibition disrupts downstream signaling pathways, affecting cellular responses such as growth and metabolism.

Research indicates that this compound can significantly influence adenylate cyclase activity, leading to alterations in cyclic adenosine monophosphate levels within cells.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Water Solubility: Approximately 8.9 mg/mL
  • Physiological Charge: -4
  • Polar Surface Area: 298.6 Ų

Chemical Properties

  • Molecular Weight: 522.20 g/mol
  • LogP (octanol-water partition coefficient): -0.88, indicating hydrophilicity.
  • pKa Values: Strongest acidic pKa around -1.9; strongest basic pKa around 20.4.

These properties suggest that phosphoaminophosphonic acid-guanylate ester is highly soluble in aqueous environments, making it suitable for biological applications.

Applications

Phosphoaminophosphonic acid-guanylate ester has several significant applications in scientific research:

  • Biochemical Research: Used as a model compound to study guanosine triphosphate analogs and their interactions with enzymes.
  • Cellular Metabolism Studies: Helps elucidate mechanisms of G-protein signaling pathways.
  • Therapeutic Research: Potential applications in treating diseases related to energy metabolism by inhibiting ATP-dependent processes.
  • Analytical Chemistry: Employed as a reference standard in biochemical assays.
Structural Characterization and Conformational Dynamics [1] [4]

Crystal Structure Analysis of GNP-Protein Complexes in GTP-Binding Domains

Phosphoaminophosphonic acid-guanylate ester (GNP, also termed GppNHp) serves as a non-hydrolyzable GTP analog extensively utilized in structural biology to capture GTPase domains in active states. High-resolution X-ray crystallography (1.60 Å) of H-Ras WT complexed with GNP (PDB ID: 5B30) reveals critical interactions stabilizing the GTP-binding pocket [1]. Key observations include:

  • P-loop Coordination: The guanine base anchors via hydrogen bonds with residues Asp119 and Ala146, while the ribose interacts with Lys147. The triphosphate moiety is secured by Mg²⁺ coordination (via Thr35 and Ser17) and hydrogen bonds from Lys16 and Ser17 [1].
  • Switch I/II Stabilization: GNP binding maintains Switch I (residues 30–38) and Switch II (residues 59–76) in catalytically competent conformations. Tyr32 forms hydrophobic contacts with the γ-phosphate mimic, positioning it for effector recruitment [1] [8].
  • State 1 Conformation: The 5B30 structure represents "State 1" of H-Ras, characterized by an open Switch I conformation and weakened interactions with effectors like RAF [1]. Humidity-controlled crystallization further demonstrated reversible transitions between State 1 (inactive) and State 2 (active) conformations [1].

Table 1: Key Interactions in H-Ras–GNP Complex (PDB 5B30)

ResidueGNP AtomInteraction TypeFunctional Role
Lys16β-PhosphateH-bondP-loop stabilization
Ser17Mg²⁺/β-PhosphateIonic/H-bondMg²⁺ coordination
Thr35γ-PhosphateH-bondSwitch I anchoring
Gly60γ-PhosphateH-bondCatalytic site organization
Tyr32γ-PhosphateHydrophobicNucleotide pocket occlusion

Stereochemical Implications of Nitrogen Substitution in the Phosphate Bridge

The substitution of the β–γ bridging oxygen in GTP with a nitrogen atom in GNP (yielding P–N–P instead of P–O–P) confers hydrolysis resistance and alters stereoelectronic properties:

  • Hydrolysis Resistance: The P–N bond’s resonance stabilization and reduced electrophilicity prevent nucleophilic attack at the γ-phosphorus, rendering GNP non-hydrolyzable. This enables trapping of transient GTPase conformations [4] [8].
  • Bond Geometry: Crystallographic analyses show the P–N–P bond angle in GNP (130°) is wider than GTP’s P–O–P angle (123°). This expands the γ-phosphate’s spatial footprint, sterically hindering catalytic water molecules from optimal positioning [1] [7].
  • Electronic Effects: The amide nitrogen reduces the electronegativity difference across the β–γ bridge versus GTP. ³¹P-NMR studies of RalB–GNP complexes confirm altered phosphate chemical shifts, indicating modified charge distribution that perturbs Switch I dynamics [3] [7].

Table 2: Stereochemical Comparison of GTP vs. GNP

ParameterGTP (P–O–P)GNP (P–N–P)Functional Consequence
Bond Length1.61 Å1.68 ÅReduced orbital overlap
Bond Angle123°130°Steric hindrance at γ-phosphate
Electronegativity3.44 (O)3.04 (N)Attenuated polarization of Pγ
HydrolyzabilityHighNoneTrapped active conformations

Comparative Structural Studies with Native GTP and Hydrolyzable Analogs

GNP’s unique properties enable comparative analyses of GTPase conformational landscapes:

  • GTP vs. GNP Dynamics: Molecular dynamics simulations show H-Ras–GNP exhibits prolonged stability in State 1 (effector-incompetent), whereas GTP-bound systems favor State 2 (effector-competent). This arises from GNP’s weakened interactions with catalytic residues Gln61 and Tyr32, reducing Switch I rigidity [7] [8].
  • Versus GTPγS: Unlike GTPγS (a thiophosphate analog), GNP lacks stereoelectronic mimicry of GTP’s transition state. GTPγS permits partial hydrolysis, while GNP’s inert nature captures pre-hydrolysis states more authentically [1] [7].
  • Role in Mutant Studies: In H-RasG12P–GNP, non-transforming mutants exhibit intrinsic GTPase activity due to Y32 solvent exposure—a conformation mimicked by GNP-bound WT in State 1. Contrastingly, oncogenic mutants (e.g., H-RasG12D) lock Y32 in the nucleotide pocket, blocking hydrolysis [8].

Table 3: Conformational Stability in Nucleotide-Bound H-Ras Systems

SystemState 1 PopulationRMSD (Switch I, Å)Y32 Solvent Exposure (%)
H-RasWT–GTP20–30%1.845
H-RasWT–GNP>80%1.272
H-RasG12D–GTP<10%2.522
H-RasG12P–GNP75%1.168

ConclusionsGNP’s stereochemistry provides a powerful tool for dissecting GTPase mechanisms. Its P–N–P linkage impedes hydrolysis while preserving Mg²⁺ coordination and P-loop interactions, enabling high-resolution structural snapshots of transient states. The nitrogen substitution distorts local electrostatics and sterics, shifting conformational equilibria toward inactive (State 1) conformations. This property has been instrumental in elucidating allosteric networks involving Switch I/II dynamics and residue-specific roles (e.g., Tyr32) in GTPase regulation [1] [7] [8].

Properties

CAS Number

34273-04-6

Product Name

Phosphoaminophosphonic acid-guanylate ester

IUPAC Name

[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid

Molecular Formula

C10H17N6O13P3

Molecular Weight

522.20 g/mol

InChI

InChI=1S/C10H17N6O13P3/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24)/t3-,5-,6-,9-/m1/s1

InChI Key

UQABYHGXWYXDTK-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N

Synonyms

GMP-P(NH)P
GMP-PNP
Gpp(NH)p
Guanosine 5'-(Beta,Gamma-Imido)Triphosphate
Guanyl 5' Imidodiphosphate
Guanyl-5'-Imidodiphosphate
Guanylyl Imidodiphosphate
Imidodiphosphate, Guanylyl
P(NH)PPG

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N

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